9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]
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Overview
Description
9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is a complex organic compound with the molecular formula C22H23BrN2O This compound is part of a class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclohexanone in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound’s consistency and quality.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions, forming new ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity has led to research into its use as a pharmaceutical intermediate. Studies have explored its antimicrobial, anti-inflammatory, and antioxidant properties . These properties make it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices . Its unique chemical properties contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of 9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets. The bromine atom and spiro configuration play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-2-phenyl-1’-propyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4’-piperidine]
- 6-(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)-2,3-dimethoxy-benzoic acid
Uniqueness
Compared to similar compounds, 9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] stands out due to its specific substitution pattern and spiro configuration
Properties
Molecular Formula |
C22H23BrN2O |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
9-bromo-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C22H23BrN2O/c1-15-5-7-16(8-6-15)19-14-20-18-13-17(23)9-10-21(18)26-22(25(20)24-19)11-3-2-4-12-22/h5-10,13,20H,2-4,11-12,14H2,1H3 |
InChI Key |
MSRGQTMOJFCWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCCCC5 |
Origin of Product |
United States |
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